

LUF5831 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: LUF5831

Cat. No.: B10770496

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Application Notes and Protocols for LUF5831

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF5831, also known as VU0238429, is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 5 (M5). As a PAM, **LUF5831** does not activate the M5 receptor directly but enhances the receptor's response to its endogenous ligand, acetylcholine. This selectivity for the M5 receptor makes **LUF5831** a valuable tool for studying the physiological and pathological roles of this specific receptor subtype, which is implicated in various neurological and psychiatric disorders. These application notes provide detailed information on the solubility of **LUF5831** and protocols for its use in in vitro assays.

Physicochemical Properties

Molecular Formula: $C_{17}H_{12}F_3NO_4$

Molecular Weight: 351.28 g/mol

Appearance: Light yellow to orange solid powder.

Solubility Data

The solubility of **LUF5831** was determined in various common laboratory solvents. The data is summarized in the table below for easy reference. It is recommended to use freshly opened,

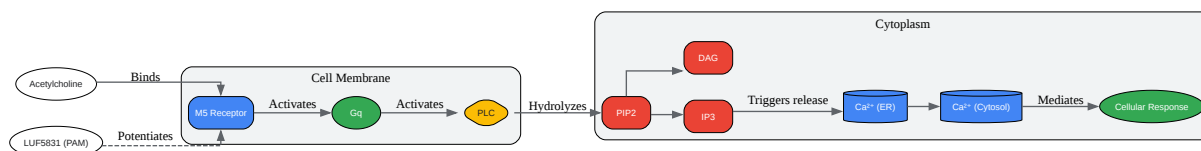
anhydrous solvents, as the presence of moisture can significantly impact solubility, particularly in DMSO.

Solvent	Concentration	Molarity (approx.)	Notes
DMSO	≥ 150 mg/mL[1]	≥ 427.01 mM	Hygroscopic DMSO can reduce solubility. Use of a fresh, anhydrous solvent is recommended.[1]
70 mg/mL[2]	199.27 mM		
Ethanol	18 mg/mL	51.24 mM	
Water	Insoluble	-	

Note: For in vivo studies, a common vehicle for **LUF5831** is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 2.5 mg/mL (7.12 mM).[3]

Signaling Pathway

LUF5831 acts as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor, a Gq-coupled G-protein coupled receptor (GPCR). Upon binding of acetylcholine, the M5 receptor undergoes a conformational change, activating the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. **LUF5831** binds to an allosteric site on the M5 receptor, enhancing the affinity and/or efficacy of acetylcholine, thereby potentiating this signaling cascade.



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Caption: **LUF5831** M5 Receptor Signaling Pathway.

Experimental Protocols

Preparation of Stock Solutions

1. DMSO Stock Solution (e.g., 100 mM):

- Weigh out 3.51 mg of **LUF5831** powder.
- Add 100 μ L of anhydrous DMSO.
- Vortex thoroughly until the powder is completely dissolved.
- Store at -20°C for up to one month or at -80°C for up to six months.^{[1][3]} Avoid repeated freeze-thaw cycles.

2. Ethanol Stock Solution (e.g., 50 mM):

- Weigh out 1.76 mg of **LUF5831** powder.
- Add 100 μ L of absolute ethanol.
- Vortex thoroughly. Gentle warming or sonication may be required to fully dissolve the compound.
- Prepare fresh for each experiment as long-term stability in ethanol is not well characterized.

In Vitro Calcium Mobilization Assay

This protocol is designed to measure the potentiation of acetylcholine-induced calcium mobilization by **LUF5831** in cells expressing the M5 receptor.

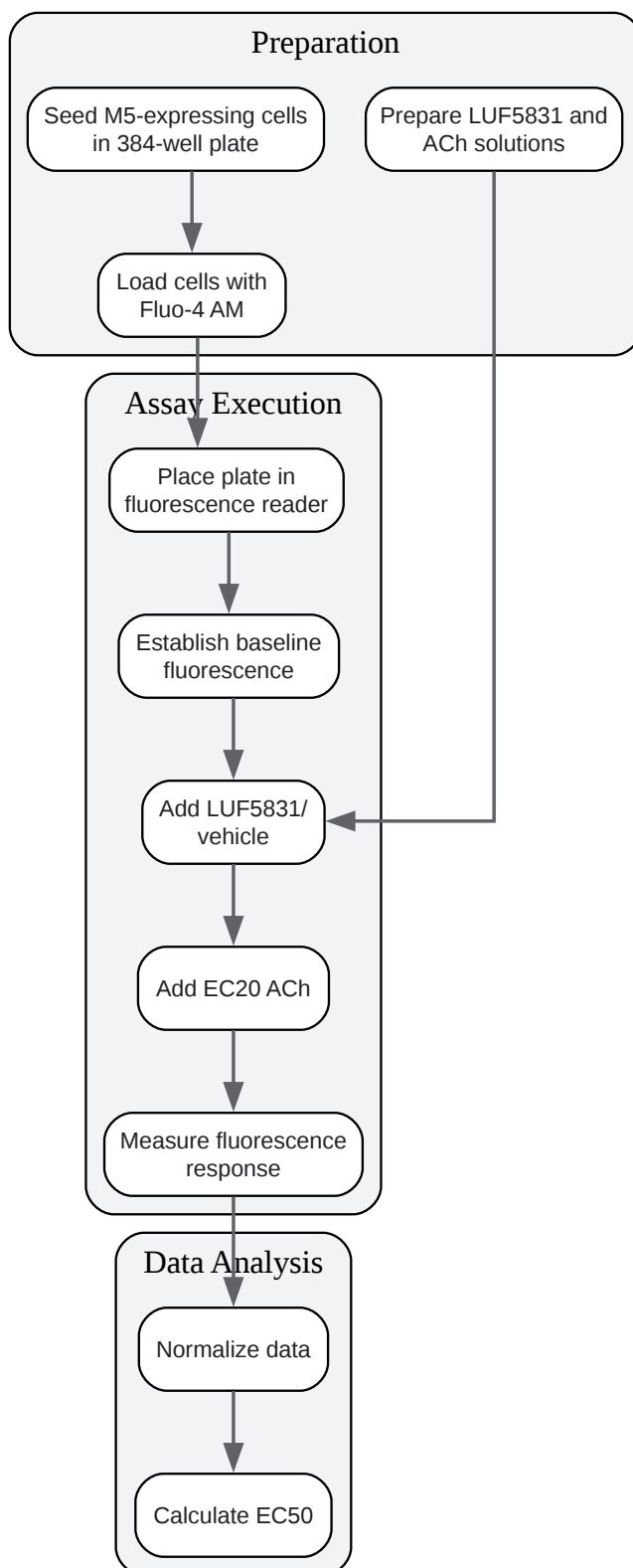
Materials:

- CHO-K1 cells stably expressing the human M5 muscarinic receptor.
- Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin, and streptomycin.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
- Fluo-4 AM calcium indicator dye.
- **LUF5831** stock solution (in DMSO).
- Acetylcholine (ACh) stock solution (in water).
- 384-well black, clear-bottom assay plates.
- Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

- Cell Plating:
 - The day before the assay, seed the M5-expressing CHO-K1 cells into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
 - Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
- Dye Loading:
 - On the day of the assay, prepare a 2 µM Fluo-4 AM loading solution in Assay Buffer.
 - Aspirate the cell culture medium from the wells and add the Fluo-4 AM loading solution.
 - Incubate for 45-60 minutes at 37°C.[\[1\]](#)
- Compound Preparation:

- During the dye loading incubation, prepare a serial dilution of **LUF5831** in Assay Buffer. The final concentration of DMSO in the assay should be kept below 0.3%.[\[1\]](#)
- Prepare a 10X stock solution of acetylcholine at its EC₂₀ concentration (the concentration that elicits 20% of the maximal response, to be determined empirically in a separate experiment) in Assay Buffer.[\[1\]](#)
- Assay Measurement:
 - After incubation, remove the dye loading solution and replace it with Assay Buffer.
 - Place the assay plate into the fluorescence plate reader.
 - Set the instrument to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) at 25°C.[\[1\]](#)
 - Establish a stable baseline fluorescence reading for each well.
 - Add the **LUF5831** serial dilutions (or vehicle control) to the wells and pre-incubate for 2.5 minutes.[\[1\]](#)
 - Add the 10X EC₂₀ acetylcholine solution to all wells and continue to measure the fluorescence response for at least 50 seconds.[\[1\]](#)
- Data Analysis:
 - Normalize the fluorescence signal to the baseline reading for each well.
 - Express the data as a percentage of the maximal response to a saturating concentration of acetylcholine.
 - Plot the response against the log of the **LUF5831** concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for **LUF5831** potentiation.



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